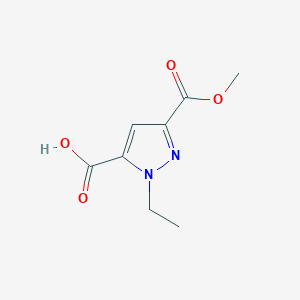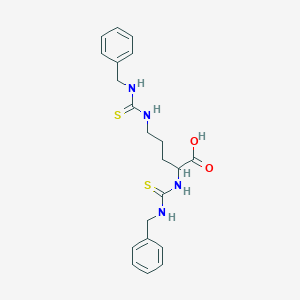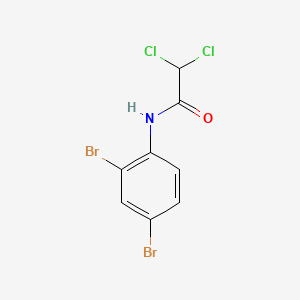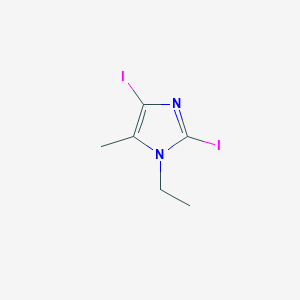
1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to esterification to introduce the methoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the methoxycarbonyl group.
Scientific Research Applications
1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-4-carboxylic acid
- 1-Ethyl-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-ethyl-5-methoxycarbonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-10-6(7(11)12)4-5(9-10)8(13)14-2/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
XPJREUPSQLUQOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10904715.png)
![2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B10904721.png)
![2-amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10904724.png)
![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10904731.png)
![3-bromo-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}benzohydrazide](/img/structure/B10904738.png)
![4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904745.png)

![4-(4-Chlorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B10904757.png)
![3,3-dimethyl-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10904759.png)

![3-iodo-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10904782.png)

![1-[(4-chloro-3-methylphenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10904796.png)

